molecular formula C12H16N2S B14668345 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine CAS No. 40524-24-1

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine

Katalognummer: B14668345
CAS-Nummer: 40524-24-1
Molekulargewicht: 220.34 g/mol
InChI-Schlüssel: XNQHNTPYDBTOII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine is a chemical compound that belongs to the class of thiazinan-2-imines This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a thiazinan-2-imine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiazinan-2-imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xylazine: A compound with a similar thiazinan-2-imine core, used as a veterinary sedative.

    Medetomidine: Another thiazinan-2-imine derivative with sedative and analgesic properties.

Uniqueness

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine is unique due to its specific 2,6-dimethylphenyl substitution, which imparts distinct chemical and biological properties compared to other thiazinan-2-imine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

40524-24-1

Molekularformel

C12H16N2S

Molekulargewicht

220.34 g/mol

IUPAC-Name

3-(2,6-dimethylphenyl)-1,3-thiazinan-2-imine

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-7-4-8-15-12(14)13/h3,5-6,13H,4,7-8H2,1-2H3

InChI-Schlüssel

XNQHNTPYDBTOII-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)N2CCCSC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.